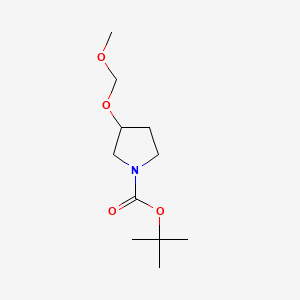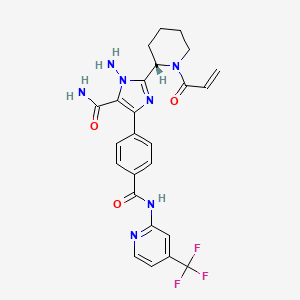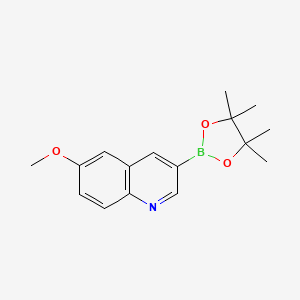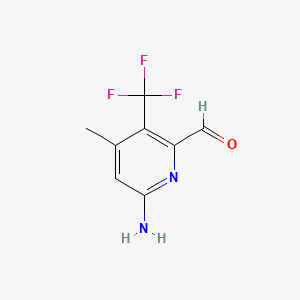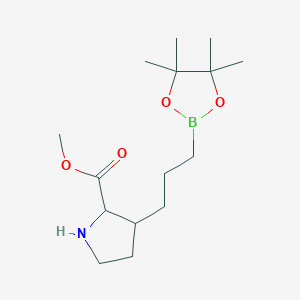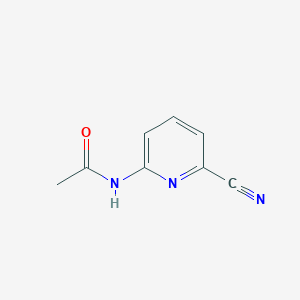
N-(6-cyanopyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-cyanopyridin-2-yl)acetamide is an organic compound with the molecular formula C8H7N3O It is a derivative of cyanoacetamide, where the cyano group is attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyanopyridin-2-yl)acetamide can be achieved through several methods. One common method involves the reaction of 2-pyridinecarbonyl chloride with potassium cyanide, followed by hydrolysis to obtain the target product . Another method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . These reactions can be carried out without solvents at room temperature or with stirring at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also incorporate additional purification steps to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-cyanopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical activity . These products can include pyrroles, pyrazoles, and other nitrogen-containing heterocycles.
Aplicaciones Científicas De Investigación
N-(6-cyanopyridin-2-yl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(6-cyanopyridin-2-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
N-(6-cyanopyridin-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as N-(3-cyanopyridin-2-yl)acetamide and N-(6-aminopyridin-2-yl)acetamide These compounds share similar structural features but differ in the position and nature of the substituents on the pyridine ring
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, leading to the formation of biologically and chemically active compounds. The ongoing research and development of this compound and its derivatives continue to uncover new applications and enhance our understanding of its properties.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
N-(6-cyanopyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)10-8-4-2-3-7(5-9)11-8/h2-4H,1H3,(H,10,11,12) |
Clave InChI |
NYOWYJIDTZSFLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)
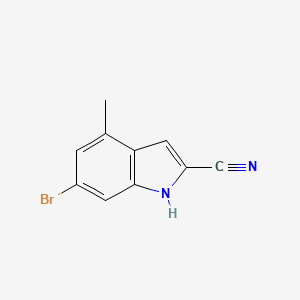
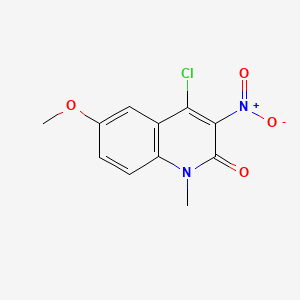

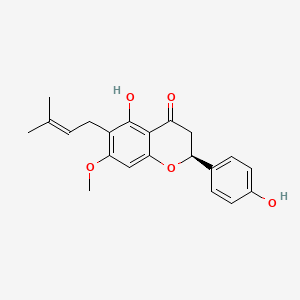
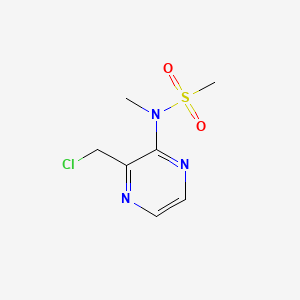

![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
